molecular formula C10H11BrFN B11727642 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine

Cat. No.: B11727642
M. Wt: 244.10 g/mol
InChI Key: DHPXHOHYECDERK-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine is an organic compound with the molecular formula C10H11BrFN This compound is characterized by the presence of a cyclopropane ring attached to a methanamine group, with a bromine and fluorine atom substituted on the phenyl ring

Preparation Methods

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and cyclopropanecarboxaldehyde.

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form amines or alcohols, using reagents like hydrogen peroxide or lithium aluminum hydride.

    Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine can be compared with similar compounds such as:

    1-(4-Bromo-2-fluorophenyl)cyclopropanemethanamine: Similar structure but different substitution pattern on the phenyl ring.

    1-(3-Bromo-5-fluorophenyl)cyclopropanemethanamine: Another isomer with different substitution positions.

    (2-Bromo-4-fluorophenyl)methanamine: Lacks the cyclopropane ring, leading to different chemical properties and reactivity.

Biological Activity

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring bonded to a phenyl group that contains both bromine and fluorine substituents. The presence of halogen atoms, particularly bromine and fluorine, enhances the lipophilicity of the compound, which may influence its pharmacokinetic properties. Halogenated compounds often exhibit increased binding affinity to biological targets, making them significant in drug development.

Biological Activities

Research indicates that compounds similar to this compound have notable biological activities, particularly in the context of antiviral properties. For instance, some halogenated derivatives have shown efficacy against respiratory syncytial virus (RSV), suggesting that this compound may also possess similar antiviral capabilities.

Potential Applications:

  • Antiviral therapies: Due to its structural characteristics, it may be effective against various viral infections.
  • Drug development: Its unique structure makes it a candidate for further exploration in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be approached through several methods, allowing for precise control over its structure and functional groups. These methods are crucial for optimizing biological activity and synthesizing derivatives with different properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-2-fluoroaniline Aniline derivative with bromine and fluorineCommon precursor for various organic syntheses
4-Bromo-2-fluorobenzylamine Benzyl derivative with similar halogen substitutionsUsed in medicinal chemistry for drug design
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Cyclopropane with difluorophenyl groupPotentially different biological activity profile

This table highlights how this compound stands out due to its specific combination of halogen substituents and cyclopropane ring structure.

Research Findings and Case Studies

Recent studies have focused on the pharmacodynamics and pharmacokinetics of similar compounds. For example, research has demonstrated that halogenated compounds can enhance binding affinity to various biological targets. Interaction studies reveal insights into how these compounds could be utilized effectively in clinical settings .

In addition to antiviral activities, there is ongoing research exploring the potential of these compounds in treating other diseases influenced by metabolic pathways. For instance, compounds targeting MCH receptors have shown promise in managing metabolic disorders such as obesity and diabetes .

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

[1-(2-bromo-4-fluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11BrFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

DHPXHOHYECDERK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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